2-(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-phenylacetamide
Overview
Description
2-(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes, such as urease . The compound could potentially interact with its targets, leading to changes in their function and subsequent biological effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Similar compounds have been found to exhibit a range of effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 2-(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with 4-methoxyphenyl isocyanate to form the intermediate compound, which is then reacted with N-phenylacetyl chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .
Scientific Research Applications
2-(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar compounds to 2-(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-phenylacetamide include other thiadiazole derivatives such as:
2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Known for its selective human adenosine A3 receptor antagonist properties.
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide: Exhibits significant cytotoxic properties against cancer cell lines.
Properties
IUPAC Name |
2-[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-26-14-9-7-13(8-10-14)20-17(25)21-18-23-22-16(27-18)11-15(24)19-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,24)(H2,20,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISSIGRTDVBXCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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